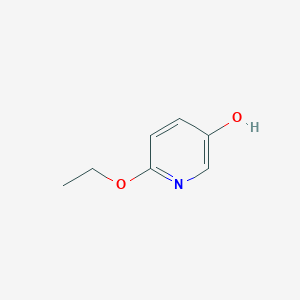

6-Ethoxypyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEYKPDYKSDPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555340 | |

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116178-39-3 | |

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethoxypyridin-3-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Ethoxypyridin-3-ol: Pathways, Protocols, and Mechanistic Insights

Introduction

6-Ethoxypyridin-3-ol is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common feature in a wide array of pharmacologically active molecules.[1][2] The presence of both a hydroxyl and an ethoxy group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening. This guide provides a detailed exploration of a primary synthetic pathway to 6-ethoxypyridin-3-ol, intended for researchers, scientists, and professionals in drug development. The focus is on a practical and efficient route, complete with experimental protocols, mechanistic explanations, and data presentation to ensure scientific integrity and reproducibility.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed strategy for the synthesis of 6-ethoxypyridin-3-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a readily available halogenated pyridinol precursor and a strong nucleophile, sodium ethoxide.

Rationale and Strategy

The core of this synthetic approach is the displacement of a good leaving group, typically a halide, from the 6-position of the pyridine ring by an ethoxide anion. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the positions ortho and para to it for nucleophilic attack, facilitating the SNAr mechanism. 6-Chloropyridin-3-ol is an ideal starting material due to its commercial availability and the suitable reactivity of the chloro substituent as a leaving group.

The ethoxide nucleophile is generated in situ or prepared beforehand from the reaction of sodium metal with anhydrous ethanol.[3][4][5] This reaction is a classic method for preparing alkoxides and provides a strongly basic and nucleophilic reagent.[6]

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The ethoxide ion attacks the carbon atom at the 6-position of 6-chloropyridin-3-ol, which is electron-deficient. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, 6-ethoxypyridin-3-ol.

Experimental Protocol

Materials:

-

6-Chloropyridin-3-ol

-

Sodium metal

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol at room temperature. The reaction is exothermic and will produce hydrogen gas.[3][4][5] Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction with 6-Chloropyridin-3-ol: To the freshly prepared sodium ethoxide solution, add 6-chloropyridin-3-ol (13.0 g, 0.1 mol) portion-wise.

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a dilute solution of hydrochloric acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 6-ethoxypyridin-3-ol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Data Summary

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-138 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.10 (dd, 1H), 6.65 (d, 1H), 5.30 (br s, 1H, OH), 4.30 (q, 2H), 1.40 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5, 150.1, 138.2, 123.5, 110.8, 61.3, 14.7 |

| Mass Spectrum (ESI+) | m/z 140.07 [M+H]⁺ |

Visualization of the Synthesis Pathway

Caption: Nucleophilic Aromatic Substitution Pathway for 6-Ethoxypyridin-3-ol Synthesis.

Alternative Synthetic Considerations

While the SNAr approach is highly effective, other synthetic strategies could be considered, particularly if the starting materials for the primary route are unavailable or if alternative substitution patterns are desired.

One such alternative involves the construction of the pyridine ring itself with the desired ethoxy and hydroxyl (or a protected hydroxyl) groups already incorporated into the acyclic precursors. This can be achieved through various condensation reactions, such as the Hantzsch pyridine synthesis or related methodologies.[2][7] However, these routes are often more complex, require more steps, and may result in lower overall yields compared to the SNAr pathway.

For instance, a synthesis could potentially start from 3-ethoxypyridine, but this would necessitate a multi-step sequence to introduce the hydroxyl group at the 3-position, likely involving nitration, reduction, and diazotization, which can be challenging and may produce isomeric mixtures.[8]

Conclusion

The synthesis of 6-ethoxypyridin-3-ol is most efficiently achieved through a nucleophilic aromatic substitution reaction on 6-chloropyridin-3-ol with sodium ethoxide. This method is robust, high-yielding, and utilizes readily available starting materials. The provided in-depth guide, including the detailed experimental protocol and mechanistic insights, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the reliable production of this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2025, March 28). The Reaction Between Alcohols and Sodium. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2‐amino‐5‐ethoxypyridine. [Link]

-

Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [Link]

-

Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

ResearchGate. Biosynthetic pathway for nepetalactol (24) and secologanin (3) in Catharanthus roseus. [Link]

-

PubMed. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. [Link]

- Google Patents.

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

PMC - NIH. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

YouTube. (2021, January 6). Reacting Alcohols With Sodium - GCSE Chemistry. [Link]

- Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.

-

Chemguide. questions ALCOHOLS: THE REACTION WITH SODIUM. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. [Link]

-

PMC - PubMed Central. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]

-

Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. [Link]

-

ResearchGate. Reactions and conditions. i: absolute ethanol, sodium ethoxide,.... [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

- Google Patents.

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

-

Doc Brown's Chemistry. Equations for reaction of alcohols with metallic sodium acid chlorides carboxylic acids advanced A level organic chemistry revision notes. [Link]

-

ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]

-

WIPO Patentscope. 116924975 Preparation method of 2-amino-5-fluoropyridine. [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Equations for reaction of alcohols with metallic sodium acid chlorides carboxylic acids advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Ethoxypyridin-3-ol

This guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Ethoxypyridin-3-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the predicted spectral features, offers a detailed experimental protocol for data acquisition, and provides visual aids to understand the spin-spin coupling network.

Introduction: The Structural Significance of 6-Ethoxypyridin-3-ol

6-Ethoxypyridin-3-ol is a disubstituted pyridine derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, making the precise characterization of its derivatives crucial. ¹H NMR spectroscopy is an unparalleled tool for confirming the substitution pattern and electronic environment of the pyridine ring. The interplay of the electron-donating ethoxy (-OEt) and hydroxyl (-OH) groups creates a unique electronic distribution around the ring, which is directly reflected in the proton chemical shifts and coupling constants. Understanding this spectrum is fundamental to confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum Analysis of 6-Ethoxypyridin-3-ol

The ¹H NMR spectrum of 6-Ethoxypyridin-3-ol is predicted based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems. The spectrum is anticipated to display signals corresponding to three distinct protons on the pyridine ring, the protons of the ethoxy group, and the hydroxyl proton.

Causality of Substituent Effects

The chemical shifts of the pyridine ring protons are significantly influenced by the electronic properties of the ethoxy and hydroxyl substituents. Both are strong electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions.

-

6-Ethoxy Group (-OEt): This group exerts a strong shielding effect (upfield shift) on the ortho proton (H-5) and the para proton (H-4). Its inductive electron-withdrawing effect is secondary to its powerful +R (resonance) effect.

-

3-Hydroxyl Group (-OH): Similarly, the hydroxyl group is a potent EDG via resonance, shielding the ortho positions (H-2 and H-4) and the para position (H-6, which is substituted).

The combination of these effects leads to a predictable pattern of chemical shifts for the remaining ring protons: H-2, H-4, and H-5.

Predicted Peak Assignments and Multiplicities

The following table summarizes the predicted ¹H NMR data for 6-Ethoxypyridin-3-ol, typically recorded in a solvent like DMSO-d₆, which is suitable for observing exchangeable protons like -OH.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |

| -OH | ~9.0 - 9.5 | Broad Singlet | 1H | N/A | The hydroxyl proton is acidic and undergoes rapid exchange, leading to a broad signal with no observable coupling. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

| H-2 | ~7.6 - 7.8 | Doublet | 1H | J(H2-H4) ≈ 2.5 - 3.0 Hz | This proton is ortho to the hydroxyl group and meta to the ethoxy group. It experiences some shielding from the -OH group but is still the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom. It exhibits meta coupling to H-4. |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets | 1H | J(H4-H5) ≈ 8.5 - 9.0 Hz, J(H4-H2) ≈ 2.5 - 3.0 Hz | H-4 is ortho to the -OH group and para to the -OEt group, resulting in significant shielding. It is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). |

| H-5 | ~6.6 - 6.8 | Doublet | 1H | J(H5-H4) ≈ 8.5 - 9.0 Hz | This proton is ortho to the strongly electron-donating ethoxy group, leading to a significant upfield shift. It shows a large ortho coupling to H-4. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet | 2H | J ≈ 7.0 Hz | The methylene protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | J ≈ 7.0 Hz | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons. |

Visualization of Spin-Spin Coupling Network

The connectivity and coupling relationships between the protons in 6-Ethoxypyridin-3-ol can be visualized. The following diagram, generated using DOT language, illustrates the key spin-spin couplings.

Caption: Spin-spin coupling network in 6-Ethoxypyridin-3-ol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and validated protocol is essential. The following methodology ensures reproducibility and accuracy.

Materials and Equipment

-

Sample: 5-10 mg of 6-Ethoxypyridin-3-ol

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5 mg of the 6-Ethoxypyridin-3-ol sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended to allow for the observation of the hydroxyl proton, as proton exchange with the solvent is slow.[1]

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard Addition (Optional but Recommended): While the residual solvent peak of DMSO-d₆ can be used for referencing, adding a small amount (e.g., 1 µL) of a TMS solution can provide a precise 0.00 ppm reference point.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring the spectrum on a modern NMR spectrometer.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion and Further Verification

This guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of 6-Ethoxypyridin-3-ol. The predicted chemical shifts, multiplicities, and coupling constants are based on fundamental principles and provide a strong hypothesis for spectral assignment. For unambiguous confirmation of the assignments, especially the distinction between H-4 and H-5, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) are highly recommended. A COSY spectrum would show a cross-peak between H-4 and H-5, confirming their ortho relationship. This self-validating approach, combining prediction with systematic experimental verification, is a cornerstone of reliable structural elucidation in modern chemistry.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

Sources

Purity and yield of synthesized 6-Ethoxypyridin-3-ol

An In-depth Technical Guide to the Synthesis, Purity, and Yield of 6-Ethoxypyridin-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis, purification, and analysis of 6-Ethoxypyridin-3-ol, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

Strategic Imperatives in the Synthesis of 6-Ethoxypyridin-3-ol

The molecular architecture of 6-Ethoxypyridin-3-ol, featuring a nucleophilic hydroxyl group and an electron-rich pyridine ring, necessitates a carefully considered synthetic strategy. The primary challenge lies in achieving selective functionalization without undesirable side reactions. A logical and robust approach is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring.

This guide proposes a synthesis commencing from commercially available 6-chloropyridin-3-ol. The rationale for this starting material is its activated halogen substituent, which is susceptible to nucleophilic displacement by an alkoxide. The reaction proceeds via a Williamson ether synthesis-type mechanism, a cornerstone of synthetic organic chemistry.

Caption: High-level workflow for the synthesis and purification of 6-Ethoxypyridin-3-ol.

Detailed Experimental Protocol: Synthesis

This protocol is designed for gram-scale synthesis, a common requirement in research and early-stage development.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 6-Chloropyridin-3-ol | 129.54 | 5.00 | 38.6 | 1.0 |

| Sodium Ethoxide | 68.05 | 3.15 | 46.3 | 1.2 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridin-3-ol (5.00 g, 38.6 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until the starting material is fully dissolved. The choice of DMF is critical; its high boiling point allows for elevated reaction temperatures, and its polar aprotic nature effectively solvates the sodium ethoxide, enhancing its nucleophilicity.

-

Reagent Addition: Carefully add sodium ethoxide (3.15 g, 46.3 mmol) to the solution in portions. A slight excess of the nucleophile (1.2 equivalents) is used to ensure complete consumption of the starting material, thereby maximizing the theoretical yield.[2]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold water. Neutralize the solution to pH ~7 using 1 M hydrochloric acid.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and DMF. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

The Art of Purification: Achieving High Purity

The crude product will contain unreacted starting materials, by-products, and residual solvent. A multi-step purification strategy is essential to achieve the high purity required for downstream applications.[3][4]

3.1. Rationale for Purification Strategy

6-Ethoxypyridin-3-ol is a polar molecule. This characteristic dictates the choice of purification techniques. Standard silica gel chromatography can be challenging due to strong interactions between the polar analyte and the acidic silica surface, often leading to peak tailing and poor separation.[5] To mitigate this, a basified mobile phase or an alternative stationary phase can be employed.[6]

3.2. Purification Protocol

-

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh). Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). To improve separation and prevent peak tailing, add 0.5% triethylamine to the eluent system.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

-

Recrystallization:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 6-Ethoxypyridin-3-ol, a solvent system of ethyl acetate and hexanes is often effective.

-

Procedure: Dissolve the combined pure fractions from chromatography in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

-

Quantifying Success: Purity and Yield Determination

Accurate determination of purity and yield is a non-negotiable aspect of synthesis. A combination of orthogonal analytical techniques provides the most reliable data.[7][8]

4.1. Yield Calculation

The percent yield is a measure of the reaction's efficiency. It is calculated by comparing the actual yield (the mass of the purified product) to the theoretical yield (the maximum possible mass of product based on the limiting reagent).[9][10][11]

-

Theoretical Yield:

-

Moles of limiting reagent (6-Chloropyridin-3-ol) = 38.6 mmol

-

Molar mass of 6-Ethoxypyridin-3-ol = 139.15 g/mol

-

Theoretical Yield (g) = 0.0386 mol * 139.15 g/mol = 5.37 g

-

-

Percent Yield:

-

% Yield = (Actual Yield (g) / Theoretical Yield (g)) * 100

-

4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust technique for determining the purity of non-volatile organic compounds.[12][13]

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid improves peak shape for the basic pyridine nitrogen.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.

-

4.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.[14][15] Due to the polar hydroxyl group, derivatization is often required to improve the volatility and chromatographic performance of 6-Ethoxypyridin-3-ol.[16]

-

Derivatization Protocol: React a small sample of the product with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group into a less polar trimethylsilyl (TMS) ether.

-

Methodology:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

-

Analysis: The purity is assessed by the area percent of the derivatized product peak. The mass spectrum provides structural confirmation.

-

4.4. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that provides a direct measurement of absolute purity without the need for a specific reference standard of the analyte itself.[17][18][19][20][21]

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.

-

Methodology:

-

Accurately weigh a sample of the synthesized 6-Ethoxypyridin-3-ol and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard must be stable, non-reactive, and have signals that do not overlap with the analyte signals.

-

Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

-

Acquire the 1H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, typically 5 times the longest T1 relaxation time).

-

Calculate the purity using the following equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molar mass

-

m = mass

-

std = Internal Standard

-

Caption: Interplay of orthogonal analytical techniques for a comprehensive purity assessment.

Summary of Expected Results

| Parameter | Expected Outcome | Rationale / Comments |

| Synthesis | ||

| Reaction Time | 4-6 hours | Monitored by TLC to ensure completion. |

| Crude Yield | ~85-95% | Initial yield before purification. |

| Purification | ||

| Post-Chromatography Yield | ~60-75% | Losses are inherent in chromatographic separation. |

| Final Yield (Post-Recrystallization) | ~55-70% | A typical range for a well-optimized two-step purification process. |

| Purity Analysis | ||

| HPLC Purity | >99% (Area %) | Indicates the absence of significant non-volatile, UV-active impurities. |

| GC-MS Purity | >99% (Area %) | Confirms the absence of volatile impurities. |

| qNMR Purity | ≥98% (w/w) | Provides the most accurate, absolute purity value. |

References

-

Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]

-

YouTube. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield. Retrieved from [Link]

-

ResearchGate. Synthesis of 6-Arylpyridin-3-ols by Oxidative Rearrangement of (5-Arylfurfuryl)amines. Retrieved from [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

- Google Patents. Preparation method of 3-hydroxypyridine.

-

Chemistry LibreTexts. (2025, March 20). 12.9: Theoretical Yield and Percent Yield. Retrieved from [Link]

-

RSSL. qNMR: A powerful tool for purity determination. Retrieved from [Link]

-

HMDB. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]

-

ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

-

YouTube. (2023, April 6). Calculation for organic synthesis and %Yield calculation and Limiting reagent. Retrieved from [Link]

-

Mestrelab Resources. What is qNMR and why is it important?. Retrieved from [Link]

- Google Patents. Preparation of 3-hydroxypyridine.

-

MDPI. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Retrieved from [Link]

-

ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

-

Yield calculation. Retrieved from [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]

-

Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

NIH. Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

-

MDPI. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Retrieved from [Link]

-

PubMed. (2024, September 5). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Retrieved from [Link]

-

International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

-

Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction?. Retrieved from [Link]

-

Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

GOV.UK. (2021, October 8). Pyridine slides for discussion. Retrieved from [Link]

-

ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ijddr.in [ijddr.in]

- 5. reddit.com [reddit.com]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. helixchrom.com [helixchrom.com]

- 13. scilit.com [scilit.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]

- 18. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 19. ethz.ch [ethz.ch]

- 20. emerypharma.com [emerypharma.com]

- 21. pubs.acs.org [pubs.acs.org]

The Ascendant Role of 6-Ethoxypyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its nitrogen atom imparts favorable physicochemical properties, including improved aqueous solubility and the ability to act as a hydrogen bond acceptor, which are critical for molecular recognition by biological targets. Within this privileged class of heterocycles, the pyridinol scaffold, and specifically its ether derivatives, have emerged as particularly valuable building blocks. These motifs are recognized for their capacity to form crucial hydrogen bond interactions with kinase hinge regions and can serve as bioisosteres for amides, phenols, and other aromatic systems.[2] This guide focuses on the synthesis, reactivity, and application of a key exemplar of this class: 6-ethoxypyridin-3-ol, a versatile intermediate poised for significant impact in the development of novel therapeutics.

Core Synthesis of 6-Ethoxypyridin-3-ol: A Sustainable Approach

The efficient and scalable synthesis of 6-ethoxypyridin-3-ol is paramount to its utility as a building block. While various methods exist for the synthesis of substituted pyridines, a particularly noteworthy and sustainable approach involves the transformation of biomass-derived 5-hydroxymethylfurfural (HMF). This method provides a green alternative to traditional petroleum-based syntheses.

A plausible synthetic pathway, adapted from the conversion of HMF to 6-(hydroxymethyl)pyridin-3-ol, involves a ring expansion of the furan core in the presence of an ammonia source.[3] The subsequent etherification of the resulting pyridinol would yield the desired 6-ethoxypyridin-3-ol.

Proposed Synthetic Pathway from HMF

Caption: Proposed sustainable synthesis of 6-Ethoxypyridin-3-ol from HMF.

Physicochemical Properties and Reactivity

6-Ethoxypyridin-3-ol possesses a unique combination of functional groups that dictate its reactivity and utility as a building block.

| Property | Value | Significance in Medicinal Chemistry |

| Molecular Formula | C₇H₉NO₂ | Provides a compact and relatively low molecular weight scaffold. |

| Molecular Weight | 139.15 g/mol | Favorable for maintaining drug-like properties in derivatives. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Enables key interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (pyridine nitrogen, ether oxygen) | Provides additional points for target binding. |

| LogP (predicted) | ~1.2 | Indicates a good balance of lipophilicity and hydrophilicity. |

The key reactive sites of 6-ethoxypyridin-3-ol are the hydroxyl group at the 3-position and the pyridine ring itself, which can be functionalized at the remaining open positions (C2, C4, C5).

Key Reactions and Methodologies

1. O-Alkylation and Etherification:

The phenolic hydroxyl group is readily alkylated under standard Williamson ether synthesis conditions, allowing for the introduction of a wide variety of side chains to explore structure-activity relationships (SAR).

Experimental Protocol: General O-Alkylation

-

Dissolution: Dissolve 6-ethoxypyridin-3-ol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Deprotonation: Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 eq.) and stir the mixture at room temperature for 30 minutes.

-

Alkylating Agent Addition: Add the desired alkyl halide (R-X; 1.1 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions:

To enable cross-coupling reactions such as the Suzuki-Miyaura coupling, the pyridine ring must first be halogenated. The hydroxyl group can direct ortho- and para-halogenation. Once halogenated (e.g., at the 5-position), the resulting halo-pyridinol ether can be coupled with a variety of boronic acids or esters.

Caption: Workflow for Suzuki-Miyaura coupling of 6-Ethoxypyridin-3-ol.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

-

Reaction Setup: In a reaction vessel, combine the halogenated 6-ethoxypyridin-3-ol derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The 6-ethoxypyridin-3-ol scaffold has been incorporated into potent kinase inhibitors, highlighting its value in targeting this important class of enzymes.[4] For instance, derivatives of 6-ethoxypyridin-3-ol have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.

In a patented series of compounds, the 6-ethoxypyridin-3-ol core is functionalized at the 3-position via an ether linkage to a substituted phenyl group, and the 5-position of the pyridine ring is elaborated with a pyrazole moiety.[4] This substitution pattern allows the molecule to occupy key binding pockets within the kinase active site.

Caption: Conceptual binding model of a 6-ethoxypyridin-3-ol-based kinase inhibitor.

The ethoxy group at the 6-position can provide favorable interactions in a hydrophobic pocket, while the hydroxyl group (or its ether derivative at the 3-position) and the pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region. The ability to readily diversify the scaffold at multiple positions through reactions like those described above makes 6-ethoxypyridin-3-ol a powerful tool for optimizing potency and selectivity in kinase inhibitor design.

Conclusion and Future Outlook

6-Ethoxypyridin-3-ol represents a highly versatile and strategically valuable building block for medicinal chemistry. Its straightforward synthesis from sustainable sources, coupled with its tunable reactivity at multiple positions, allows for the efficient generation of diverse chemical libraries. The demonstrated application of this scaffold in the development of potent kinase inhibitors is a testament to its potential. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of well-designed building blocks like 6-ethoxypyridin-3-ol will be essential for accelerating the drug discovery process. Future explorations of this scaffold in other target classes are warranted and are likely to yield new and valuable clinical candidates.

References

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Available at: [Link]

- Pyridine compounds as inhibitors of kinase. Google Patents.

-

Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. ResearchGate. Available at: [Link]

-

Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. ResearchGate. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

- A kind of method for synthesizing 2 ethoxy pyridines. Google Patents.

- Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.

-

Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PubMed Central. Available at: [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

- Process for the preparation of substituted pyridines. Google Patents.

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

- Process for the preparation of 2-amino-alkylpyridines. Google Patents.

-

The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

- A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine. Google Patents.

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

New Methods for the Transformation of Furans into Pyridines. SciSpace. Available at: [Link]

- 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. Google Patents.

-

2-Amino-6-methoxypyridine Supplier & Manufacturer in China. Pipzine Chemicals. Available at: [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. Available at: [Link]

-

3-Pyridyl ether. PubChem. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Semantic Scholar. Available at: [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H)-one. PubMed Central. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]

- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Implied History of 6-Ethoxypyridin-3-ol

This guide provides a comprehensive technical overview of 6-Ethoxypyridin-3-ol, a functionalized pyridine derivative. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical outcome of the rich history of pyridine chemistry. This document, therefore, constructs a scientifically grounded narrative of its likely synthetic origins, detailed methodologies, and chemical properties, aimed at researchers, scientists, and professionals in drug development.

Introduction and Significance

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their presence in numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of 6-Ethoxypyridin-3-ol, featuring both an alkoxy and a hydroxyl group, presents a versatile platform for further chemical elaboration. The hydroxyl group can act as a key hydrogen bond donor or a site for further functionalization, while the ethoxy group modulates the electronic properties and lipophilicity of the pyridine ring. These features make it an attractive building block in the synthesis of more complex molecules with potential biological activity.

Historical Context: The Evolution of Pyridine Synthesis

The synthesis of functionalized pyridines has been a subject of intense research for over a century.[2][3] Early methods, such as the Hantzsch pyridine synthesis developed in 1881, provided a foundational approach to constructing the pyridine ring from acyclic precursors.[2] Historically, pyridine itself was first isolated from coal tar.[3][4]

The development of methods for the direct functionalization of the pyridine ring, particularly nucleophilic aromatic substitution (SNAr), has been crucial for accessing a wide array of derivatives.[5][6] The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially at the 2- and 4-positions, which are ortho and para to the ring nitrogen.[7][8] This reactivity is a cornerstone of the plausible synthetic routes to 6-Ethoxypyridin-3-ol.

Proposed Synthetic Pathways to 6-Ethoxypyridin-3-ol

Given the established principles of pyridine chemistry, the synthesis of 6-Ethoxypyridin-3-ol can be logically approached from readily available starting materials. The most probable synthetic strategy involves a multi-step sequence starting from a suitably substituted pyridine precursor. Below, we detail a primary, well-precedented synthetic route.

Primary Synthetic Route: From 2-Amino-5-bromopyridine

This pathway leverages a series of classical and reliable transformations on a commercially available starting material. The key steps involve the introduction of the ethoxy group via nucleophilic aromatic substitution on a related precursor, followed by the conversion of an amino group to a hydroxyl group through diazotization. A similar strategy has been successfully employed for the synthesis of 2-amino-5-hydroxypyridine.[9][10]

The overall transformation can be visualized as follows:

Caption: Proposed synthetic pathway to 6-Ethoxypyridin-3-ol.

-

Step 1 & 2: Diazotization and Chlorination: The initial conversion of 2-aminopyridine to 2-hydroxypyridine and subsequent chlorination is a common strategy to install a good leaving group (chloride) at the 2-position.[11]

-

Step 3: Nucleophilic Aromatic Substitution: The introduction of the ethoxy group is achieved via an SNAr reaction. The electron-withdrawing nitro group para to the chlorine atom activates the ring towards nucleophilic attack by the ethoxide ion.[12]

-

Step 4: Reduction of the Nitro Group: The nitro group is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Step 5: Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group. This is a classic Sandmeyer-type reaction sequence where the amino group is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.[13]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and represent a viable method for the synthesis of 6-Ethoxypyridin-3-ol.

Synthesis of 2-Ethoxy-5-nitropyridine

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

-

Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 equivalent). The synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine is a well-established multi-step process.[11]

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 5-Amino-2-ethoxypyridine

Protocol:

-

Reaction Setup: In a Parr hydrogenation bottle, dissolve 2-ethoxy-5-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel on a Parr shaker and hydrogenate at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the desired product. The product is often pure enough for the next step without further purification.

Synthesis of 6-Ethoxypyridin-3-ol

Protocol:

-

Diazotization: Dissolve 5-amino-2-ethoxypyridine (1.0 equivalent) in a cooled (0-5 °C) aqueous solution of sulfuric acid. While maintaining the low temperature, add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: Carefully and slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

-

Neutralization and Extraction: After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate). Extract the product with an appropriate organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Physicochemical Data

The following table summarizes key physicochemical properties of 6-Ethoxypyridin-3-ol.

| Property | Value |

| CAS Number | 116178-39-3 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |

Conclusion

While the specific historical discovery of 6-Ethoxypyridin-3-ol is not prominently documented, its synthesis is readily achievable through well-established and logical extensions of fundamental pyridine chemistry. The proposed synthetic pathways, grounded in decades of research on nucleophilic aromatic substitution and functional group interconversions on the pyridine scaffold, provide a robust framework for its preparation in a laboratory setting. The versatility of this molecule, with its dual functionality, ensures its continued relevance as a valuable building block for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

References

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P

- Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF - ResearchG

- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google P

- Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Public

- A Brief View on Pyridine Compounds - Open Access Journals. (URL not available)

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL not available)

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchG

- CN105175320A - Preparation method of 3-hydroxypyridine - Google P

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL not available)

-

Pyridine - Wikipedia. (URL: [Link])

- nucleophilic aromatic substitutions - YouTube. (URL not available)

- RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P

- C-H Functionalization of Pyridines - ResearchG

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. - White Rose Research Online. (URL not available)

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P

- Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones* - Vanderbilt University. (URL not available)

- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (URL not available)

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL not available)

- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. (URL not available)

- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL not available)

- Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing). (URL not available)

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL not available)

- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | ChemRxiv. (URL not available)

- RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google P

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (URL not available)

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

- CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google P

- Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC - NIH. (URL not available)

- Pyridine Synthesis: A Comprehensive Overview - Nimc. (URL not available)

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Scalable Synthetic Route to 6-Ethoxypyridin-3-ol for Preclinical Development

Abstract

This document provides a detailed guide for the scale-up synthesis of 6-Ethoxypyridin-3-ol, a key intermediate for preclinical studies. In the absence of a direct, established synthetic protocol in the literature, two viable synthetic routes are proposed, analyzed, and supported by established chemical principles. This application note emphasizes not only the procedural steps but also the underlying chemical logic, safety considerations, and analytical controls necessary for producing material that meets the stringent quality requirements for preclinical evaluation. The protocols are designed to be self-validating, with in-process controls and final purity assessments detailed.

Introduction: The Need for a Robust and Scalable Synthesis

The progression of a new chemical entity (NCE) from discovery to preclinical trials is a critical phase in drug development. A robust, scalable, and well-documented synthesis of the active pharmaceutical ingredient (API) and its intermediates is paramount. 6-Ethoxypyridin-3-ol represents a common structural motif in medicinal chemistry, and its availability in sufficient quantity and high purity is often a prerequisite for toxicological and pharmacological studies.

This guide is structured to provide a comprehensive and practical framework for chemists and process scientists. We will explore two plausible synthetic routes, each with its own set of advantages and challenges, and provide detailed protocols that are amenable to scale-up. The core philosophy of this guide is to build quality into the process, a tenet of Good Manufacturing Practices (GMP) which should be considered even at the preclinical stage.[1][2][3]

Strategic Approach: Designing a Synthesis for Preclinical Supply

A synthesis designed for preclinical supply must be:

-

Reliable: The reactions should be high-yielding and reproducible.

-

Scalable: The process should be transferable from the bench to larger reactors without significant changes in performance.

-

Safe: Reagents and reaction conditions must be manageable on a larger scale.

-

Pure: The final product must meet stringent purity requirements, with a well-characterized impurity profile.[4]

With these principles in mind, we propose two synthetic routes starting from commercially available pyridines.

Proposed Synthetic Routes to 6-Ethoxypyridin-3-ol

Route 1: Diazotization of 6-Ethoxypyridin-3-amine

This route leverages the well-established diazotization of an aminopyridine to introduce the hydroxyl group.[5][][7]

Caption: Route 1: Synthesis via SNAr, reduction, and diazotization.

Route 2: Borylation and Oxidation of 5-Bromo-2-ethoxypyridine

This modern approach avoids the potentially hazardous diazonium salts and often offers milder reaction conditions.[8][9]

Caption: Route 2: Synthesis via SNAr, borylation, and oxidation.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Diazotization | Route 2: Borylation/Oxidation |

| Starting Materials | Readily available 2-chloro-5-nitropyridine. | Readily available 2,5-dibromopyridine. |

| Key Transformations | SNAr, Nitro Reduction, Diazotization. | SNAr, Miyaura Borylation, Oxidation. |

| Scalability | Diazotization can present challenges on scale due to the instability of diazonium salts and potential for exothermic decomposition. Continuous flow reactors can mitigate these risks.[10][11] | Palladium-catalyzed borylation is generally scalable, though catalyst cost and removal can be a consideration. Oxidation is typically straightforward. |

| Safety | Diazonium salts are potentially explosive. Careful temperature control is critical.[] | Boronic esters and peroxides require careful handling but are generally considered safer than diazonium salts. |

| Waste Profile | Aqueous acidic and basic streams from reaction and workup. | Palladium-containing waste stream requires specialized disposal. Boron-containing byproducts. |

| Overall Yield (Est.) | Moderate to good. | Good to excellent. |

Recommendation for Preclinical Scale-up: Route 2 is generally recommended for its superior safety profile and often milder reaction conditions, which can lead to a cleaner product profile. However, Route 1 may be more cost-effective if the safety and handling aspects of diazotization are well-managed.

Detailed Experimental Protocols

Route 1: Diazotization Pathway

Step 1: Synthesis of 2-Ethoxy-5-nitropyridine

-

Rationale: A nucleophilic aromatic substitution (SNAr) is an effective way to introduce the ethoxy group. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.[12][13]

-

Materials:

-

2-Chloro-5-nitropyridine

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

-

Protocol:

-

To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at room temperature, add 2-chloro-5-nitropyridine (1.0 eq.) portion-wise, maintaining the temperature below 30°C.

-

Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by recrystallization or column chromatography.

-

Step 2: Synthesis of 6-Ethoxypyridin-3-amine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.

-

Materials:

-

2-Ethoxy-5-nitropyridine

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Protocol:

-

Charge a suitable hydrogenation vessel with 2-ethoxy-5-nitropyridine, a solvent (EtOH or EtOAc), and Pd/C catalyst (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction by hydrogen uptake and/or TLC/HPLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

Step 3: Synthesis of 6-Ethoxypyridin-3-ol

-

Rationale: The diazotization of the aminopyridine followed by hydrolysis in aqueous acid yields the desired hydroxypyridine.[5][7]

-

Materials:

-

6-Ethoxypyridin-3-amine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

-

Protocol:

-

Caution: Diazonium salts are potentially explosive. Perform this reaction behind a blast shield with strict temperature control.

-

Dissolve 6-ethoxypyridin-3-amine in aqueous sulfuric acid (e.g., 10-20% v/v) and cool to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 30-60 minutes after the addition is complete.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-70°C to facilitate the hydrolysis of the diazonium salt. Monitor for the cessation of nitrogen evolution.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to pH 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Route 2: Borylation/Oxidation Pathway

Step 1: Synthesis of 5-Bromo-2-ethoxypyridine

-

Rationale: Similar to Route 1, an SNAr reaction is used to selectively displace one of the bromine atoms. The bromine at the 2-position is more activated towards nucleophilic attack.[14]

-

Materials:

-

2,5-Dibromopyridine

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH), anhydrous

-

-

Protocol:

-

Follow a similar procedure to Step 1 of Route 1, using 2,5-dibromopyridine as the starting material. Careful control of stoichiometry (1.0-1.1 eq. of NaOEt) is crucial to minimize the formation of the di-substituted product.

-

Step 2: Synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Rationale: The Miyaura borylation is a robust and high-yielding method for converting aryl halides to boronic esters.[15]

-

Materials:

-

5-Bromo-2-ethoxypyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane or Toluene, anhydrous

-

-

Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxypyridine, bis(pinacolato)diboron (1.1-1.5 eq.), potassium acetate (2.0-3.0 eq.), and Pd(dppf)Cl₂ (1-3 mol%).

-

Add anhydrous dioxane or toluene and heat the mixture to 80-100°C.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 3: Synthesis of 6-Ethoxypyridin-3-ol

-

Rationale: The oxidation of the boronic ester to the corresponding phenol (in this case, a pyridinol) is typically achieved with an alkaline peroxide solution.[16][17]

-

Materials:

-

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or other suitable solvent

-

-

Protocol:

-

Dissolve the boronic ester in a suitable solvent like THF.

-

Add an aqueous solution of sodium hydroxide (2-3 eq.).

-

Cool the mixture to 0°C and slowly add hydrogen peroxide dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Acidify the mixture to pH 7 with dilute HCl.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the crude product.

-

Quality Control for Preclinical Material

For any material intended for preclinical studies, rigorous quality control is essential.[18]

| Test | Method | Specification (Typical) | Rationale |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Confirms the chemical identity of the compound. |

| Purity | HPLC-UV/DAD | ≥ 98.0% | Ensures the material is of sufficient purity for biological testing.[4][19] |

| Residual Solvents | GC-HS | As per ICH Q3C guidelines | Limits potentially toxic residual solvents from the synthesis. |

| Heavy Metals | ICP-MS | As per ICH Q3D guidelines | Controls for heavy metal contaminants, especially from catalysts (e.g., Palladium). |

| Appearance | Visual | White to off-white solid | A basic quality control check. |

Conclusion

This application note has outlined two robust synthetic routes for the scale-up synthesis of 6-Ethoxypyridin-3-ol for preclinical studies. While both routes are viable, the borylation/oxidation pathway (Route 2) is recommended for its enhanced safety profile and generally milder conditions. The successful synthesis of this key intermediate relies not only on the execution of the chemical transformations but also on a strong foundation of analytical chemistry to ensure the final product meets the high-quality standards required for drug development.

References

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

-

Dalton Transactions. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.

- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

-

Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PubMed Central. Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

-

ScienceDirect. (n.d.). Selectivity engineering of the diazotization reaction in a continuous flow reactor. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. [Image]. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Labinsights. (2023, May 8). Eight Commonly Used Techniques for Drug Analysis. Retrieved from [Link]

-

ACS Omega. (2025, January 13). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Retrieved from [Link]

-

National Institutes of Health. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. PubMed Central. Retrieved from [Link]

-